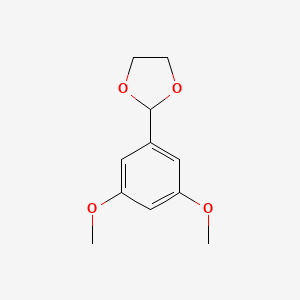

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane

Descripción

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane is a ketal derivative featuring a 1,3-dioxolane ring substituted with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substituents on the phenyl ring confer electron-donating properties, influencing both reactivity and physical characteristics.

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-12-9-5-8(6-10(7-9)13-2)11-14-3-4-15-11/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNWRIDXOJJUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2OCCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane can be scaled up by optimizing the reaction conditions, such as temperature, catalyst concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

Reduction: Formation of 3,5-dimethoxyphenylmethanol or other reduced derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

a. Substituent Diversity on the Phenyl Ring

- Halogenated Derivatives: 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane (-9): Contains electron-withdrawing chloro and fluoro groups, which direct lithiation reactions regioselectively via meta and ortho effects. This contrasts with the electron-donating methoxy groups in the target compound, which would favor ortho/para substitution patterns in electrophilic reactions .

Hydroxyphenyl Derivatives :

b. Functional Groups on the Dioxolane Ring

- Boron-Containing Analogs :

a. Chemical Reactivity

- Electrophilic Substitution :

- Ring-Opening Reactions :

Physical Properties

Actividad Biológica

2-(3,5-Dimethoxyphenyl)-1,3-dioxolane is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. The molecular structure is crucial for understanding its biological activity.

Biological Activity Overview

1,3-Dioxolane derivatives have been reported to exhibit a broad spectrum of biological activities, including:

- Antibacterial Activity : Some studies have shown that dioxolane derivatives possess significant antibacterial properties against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Antifungal Activity : These compounds have also demonstrated antifungal activity against pathogens like Candida albicans.

- Antineoplastic Activity : Certain dioxolanes have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth.

Antibacterial and Antifungal Activity

A study published in the Chemical and Pharmaceutical Bulletin evaluated the antibacterial and antifungal properties of several 1,3-dioxolane derivatives. The results indicated that most tested compounds exhibited excellent antifungal activity against C. albicans, while also showing significant antibacterial effects against S. aureus, S. epidermidis, and E. faecalis .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane | 625 - 1250 | Significant against C. albicans |

| Other Dioxolanes | Varies | Varies |

Structure-Activity Relationship (SAR)

Research has indicated that modifications at specific positions on the dioxolane ring can significantly influence biological activity. For instance, the presence of methoxy groups at the 3 and 5 positions on the phenyl ring has been correlated with enhanced antibacterial properties .

The exact mechanism by which 2-(3,5-Dimethoxyphenyl)-1,3-dioxolane exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may interact with bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.